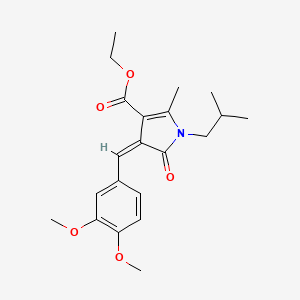![molecular formula C21H14BrClN2OS B4641441 N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B4641441.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide
説明
N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide, also known as BMB, is a chemical compound that has been widely used in scientific research for its unique properties. BMB belongs to the family of benzamides and is known for its ability to inhibit the activity of certain enzymes.
作用機序
N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide inhibits the activity of PARP and HDAC by binding to their active sites. PARP inhibition leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy. HDAC inhibition leads to the acetylation of histones, which results in changes in gene expression. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has also been shown to inhibit the activity of other enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit tumor growth in animal models. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has several advantages for lab experiments. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide is a potent inhibitor of PARP and HDAC, which makes it a valuable tool for studying the role of these enzymes in cancer and other diseases. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide is also relatively easy to synthesize, which makes it readily available for research. However, N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has some limitations for lab experiments. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has poor solubility in water, which can make it difficult to use in some assays. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide also has some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide. One area of research is the development of N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide analogs with improved properties, such as increased solubility and decreased toxicity. Another area of research is the investigation of the role of PARP and HDAC inhibition in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the combination of N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide with other therapies, such as immunotherapy, is an area of active investigation.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression. HDAC inhibition has been shown to have anti-tumor activity and is being investigated as a potential cancer therapy.
特性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2OS/c22-15-9-10-17(23)16(11-15)20(26)24-12-13-5-7-14(8-6-13)21-25-18-3-1-2-4-19(18)27-21/h1-11H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZCVJRTZBCVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B4641379.png)
![3-{[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4641383.png)
![ethyl N-{[(3,4-difluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4641388.png)
![{[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4641404.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4641408.png)
![ethyl 4-(5-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4641429.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4641435.png)
![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4641443.png)
![5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4641448.png)

![2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4641454.png)

